molecular formula C32H23N7Na2O8S2 B13794572 Disodium 7,7'-iminobis(3-((3-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonate) CAS No. 6420-39-9

Disodium 7,7'-iminobis(3-((3-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonate)

Cat. No.: B13794572
CAS No.: 6420-39-9
M. Wt: 743.7 g/mol
InChI Key: WOGRZDRPXGONFR-UHFFFAOYSA-L
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Description

Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound is characterized by its azo groups, which are responsible for its color, and its sulphonate groups, which enhance its solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] typically involves a multi-step process. The initial step often includes the diazotization of 3-aminophenylamine, followed by coupling with 4-hydroxynaphthalene-2-sulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carried out in sequence. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of pH and temperature .

Chemical Reactions Analysis

Types of Reactions

Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets often include proteins and nucleic acids, where the compound can form stable complexes. The pathways involved typically include electron transfer and hydrogen bonding, which stabilize the interactions .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-bis(2-sulphostyryl)biphenyl
  • Disodium 4,4’-bis(4-aminophenylazo)stilbene-2,2’-disulphonate
  • Disodium 4,4’-bis(2-sulphostyryl)biphenyl

Uniqueness

Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] stands out due to its unique combination of azo and sulphonate groups, which provide both vibrant color properties and high solubility. This makes it particularly useful in applications where both properties are essential.

Properties

CAS No.

6420-39-9

Molecular Formula

C32H23N7Na2O8S2

Molecular Weight

743.7 g/mol

IUPAC Name

disodium;3-[(3-aminophenyl)diazenyl]-7-[[6-[(3-aminophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C32H25N7O8S2.2Na/c33-19-3-1-5-23(15-19)36-38-29-27(48(42,43)44)13-17-11-21(7-9-25(17)31(29)40)35-22-8-10-26-18(12-22)14-28(49(45,46)47)30(32(26)41)39-37-24-6-2-4-20(34)16-24;;/h1-16,35,40-41H,33-34H2,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2

InChI Key

WOGRZDRPXGONFR-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC(=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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